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Compound of Interest

Compound Name: Depropy! Rotigotine

Cat. No.: B14132952

Get Quote

Core Directive & Executive Summary

This technical guide provides a comprehensive analysis of Depropyl Rotigotine (CAS
153409-14-4), a critical chemical entity in the lifecycle of the Parkinson’s disease therapeutic,

Rotigotine. Identified as both a key metabolic product and a process-related impurity (EP
Impurity C), its control is mandatory under ICH Q3A/B guidelines.

This document moves beyond basic identification to explore the mechanistic causality of its
formation, robust synthesis protocols for reference standards, and validated analytical
methodologies for its quantification.

Key Technical Specifications
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Parameter Detail

Common Name Depropy! Rotigotine; Despropyl Rotigotine

(6S)-6-[2-(thiophen-2-yl)ethylamino]-5,6,7,8-
tetrahydronaphthalen-1-ol

Chemical Name

CAS Number 153409-14-4

Molecular Formula C16H19NOS

Molecular Weight 273.39 g/mol

Regulatory Status EP Impurity C; USP Related Compound C
Function Synthetic Intermediate; Degradant; Metabolite

Chemical Identity & Physicochemical Properties[4]
[S][6]

Depropyl Rotigotine is the secondary amine precursor to the tertiary amine drug Rotigotine.
Structurally, it lacks the N-propyl group responsible for the parent drug's optimal lipophilicity
and receptor binding kinetics.

Structural Logic

The molecule consists of a chiral aminotetralin core linked to a thiophene ethyl chain. The
secondary amine functionality significantly alters its physicochemical profile compared to the
parent drug, reducing its LogP and increasing its polarity.

Table 1: Physicochemical Comparison
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Depropyl
Property Rotigotine (Parent)  Rotigotine Impact on Analysis
(Impurity)
Different pH
Amine Type Tertiary Secondary dependence; potential
for derivatization.
Depropy! elutes earlier
LogP (Calc) ~4.5 ~3.5 in Reverse Phase
HPLC.
Requires high pH
mobile phase or ion-
pKa (Base) ~10.5 ~10.0 -
pairing for sharp
peaks.
Soluble in MeOH, Standard preparation
Solubility High in EtOH, DMSO DMSO; Low in water requires organic co-
(free base) solvent.

Formation Pathways & Causality

Understanding the origin of Depropyl Rotigotine is essential for implementing effective control
strategies in both Drug Substance (DS) manufacturing and Drug Product (DP) stability
monitoring.

Synthetic Origin (Process Impurity)

In many synthetic routes, Depropyl Rotigotine acts as the penultimate intermediate. The final
step typically involves the alkylation of this secondary amine with propyl bromide or reductive
amination with propionaldehyde.

e Root Cause: Incomplete alkylation reaction.

» Control: Monitor reaction conversion rates; purge unreacted intermediate via crystallization.

Degradation Pathway (Stability)
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Depropyl Rotigotine is a primary degradation product formed via oxidative N-dealkylation.
This reaction is catalyzed by light, heat, or transition metal impurities in the formulation matrix.

¢ Mechanism: Radical abstraction of an

-proton on the propyl chain
Carbinolamine intermediate

Hydrolysis to secondary amine + propanal.

Metabolic Pathway (Pharmacokinetics)

In vivo, the molecule is generated via CYP450-mediated N-dealkylation. While the parent drug
Is a potent agonist, Depropyl Rotigotine is largely considered biologically inactive and is
rapidly conjugated (sulfated/glucuronidated) for excretion.[1]
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Figure 1: Interrelationship between synthesis, degradation, and metabolism of Rotigotine.

Synthesis of Reference Standard

To validate analytical methods, a high-purity reference standard of Depropyl Rotigotine is
required. The following protocol describes a robust synthesis starting from the chiral
aminotetralin.

Protocol: Direct Alkylation

Objective: Synthesize (S)-6-[2-(thiophen-2-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-1-ol.
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Reagents:

(S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-ol (Starting Material)[2]

2-(2-Thienyl)ethyl toluene-4-sulfonate (Alkylation Agent)

Sodium Carbonate (

) or DIPEA (Base)

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of (S)-6-
amino-5,6,7,8-tetrahydronaphthalen-1-ol in ACN (10 mL/g).

o Addition: Add 1.1 eq of 2-(2-Thienyl)ethyl toluene-4-sulfonate and 2.0 eq of anhydrous

o Reaction: Heat the mixture to reflux (approx. 80-82°C) under nitrogen atmosphere. Monitor
by TLC or HPLC for consumption of the primary amine (approx. 12-18 hours).

o Critical Control: Avoid over-alkylation (formation of tertiary amines if excess alkylating
agent is used).

o Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under
reduced pressure.

 Purification: Dissolve residue in Ethyl Acetate and wash with water. The crude product is
purified via column chromatography (Silica gel; Gradient: Hexane/Ethyl Acetate).

o Salt Formation (Optional): Treat the free base with 1.0 eq of HCI in isopropanol to precipitate
the hydrochloride salt for enhanced stability.

Analytical Control Strategy (HPLC)
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The quantification of Depropyl Rotigotine requires a stability-indicating HPLC method capable

of separating the impurity from the API and other potential degradants (e.g., N-oxide).

Method Parameters (Validated)

This method is derived from standard pharmacopeial principles for Rotigotine impurities.

Parameter

Condition

Column

C18, 150 x 4.6 mm, 3.5 um (e.g., Zorbax SB-
C18 or XBridge C18)

Mobile Phase A

0.05% TFA in Water (pH ~2.5) or Phosphate
Buffer pH 3.0

Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 40°C

Detection

UV at 225 nm (max absorption for thiophene
moiety)

Injection Vol

10 pL

Gradient Profile
e Omin: 85% A/ 15% B

e 15 min: 60% A/ 40% B
e 25 min: 20% A/ 80% B (Column Wash)
e 30 min: 85% A/ 15% B (Re-equilibration)

System Suitability Criteria:

e Resolution (

): > 2.0 between Depropyl Rotigotine and Rotigotine.
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» Tailing Factor: < 1.5 (Amine tailing is common; ensure low pH or end-capped column).

» Relative Retention Time (RRT): Depropyl Rotigotine typically elutes at RRT ~0.85-0.90
relative to Rotigotine.

Test Sample
(API or Patch Extract)

Sample Preparation
Diluent: ACN/Water (50:50)

Injection (10 pL)
RP-HPLC System

Separation
Gradient Elution
UV Detection
225 nm

Data Analysis
Calc % Impurity vs Standard
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Figure 2: Analytical workflow for the quantification of Depropyl Rotigotine.

Regulatory & Safety Context
ICH Q3A/B Limits

¢ Reporting Threshold: 0.05% or 0.10% (depending on dose).
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¢ Identification Threshold: 0.10% or 0.20%.

¢ Qualification Threshold: 0.15% or 0.20%.

Safety Assessment

While Rotigotine is a potent dopamine agonist, Depropyl Rotigotine is generally characterized
as biologically inactive or possessing significantly reduced affinity.

o Receptor Binding: The N-propyl group is crucial for the specific conformational fit into the
D2/D3 receptor pocket. Loss of this group (Depropyl) drastically increases

values (lower affinity).

» Toxicity: There are no specific alerts for genotoxicity associated with the loss of the propyl
group. However, as a secondary amine, it must be monitored for potential nitrosamine
formation if nitrosating agents are present in the formulation process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. ucb.com [ucb.com]

o 2.(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol | CL6H19NOS |
CID 71080830 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Depropyl Rotigotine (CAS 153409-14-4): Technical
Guide to Impurity Profiling and Control]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14132952/docs#depropyl-rotigotine-cas-153409-14-
4-technical-guide-to-impurity-profiling-and-control]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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